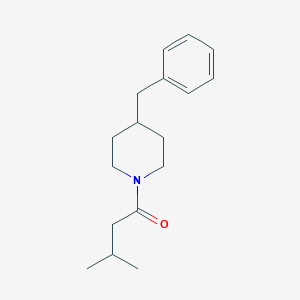

![molecular formula C17H16N4OS B5543447 4-[(4-methylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543447.png)

4-[(4-methylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

説明

The compound “4-[(4-methylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a phenoxymethyl group and a methylbenzylidene group attached to the triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. The phenoxymethyl and methylbenzylidene groups would be attached to specific positions on this ring .Chemical Reactions Analysis

1,2,4-Triazoles, including this compound, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, 1,2,4-triazoles are stable compounds that are resistant to oxidation and reduction. They are also known to form stable complexes with various metal ions .科学的研究の応用

Antimicrobial Activity

Thioureide compounds have been widely investigated for their antimicrobial properties. In this context, the synthesis and characterization of 2-(4-methyl-phenoxymethyl)benzoic acid thioureides with antimicrobial activity are particularly relevant . The process involves three stages:

These novel compounds, not previously reported in the literature, exhibit antimicrobial activity. Their physical properties (melting point, solubility) have been characterized, and their structures confirmed through elemental analysis, 1H-NMR, 13C-NMR, and IR spectral methods.

Antiviral Activity

While specific studies on the antiviral activity of this compound are scarce, related derivatives have shown promise. For instance, 2-phenoxymethyl derivatives of 5-hydroxyindole have demonstrated antiviral effects . Further research could explore the potential of our compound in this context.

作用機序

将来の方向性

特性

IUPAC Name |

4-[(E)-(4-methylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-13-7-9-14(10-8-13)11-18-21-16(19-20-17(21)23)12-22-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,23)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYACOKBBSBNWNW-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801322118 | |

| Record name | 4-[(E)-(4-methylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647420 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(E)-(4-methylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

CAS RN |

488842-04-2 | |

| Record name | 4-[(E)-(4-methylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5543383.png)

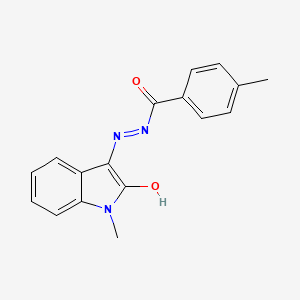

![N-(4-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5543387.png)

![2-methyl-8-(5-phenylpentanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543396.png)

![5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5543412.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5543427.png)

![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5543438.png)

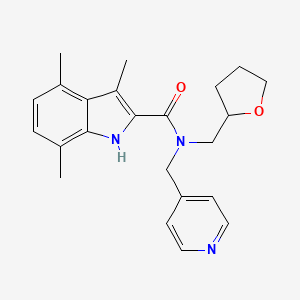

![5-bromo-4-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B5543454.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5543455.png)

![methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5543461.png)

![2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5543465.png)

![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5543471.png)